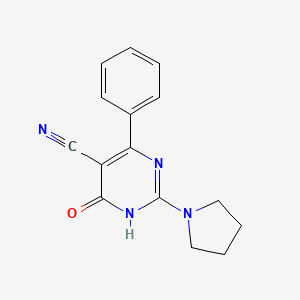
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as Pyrimidinedione, is a chemical compound with a molecular formula of C14H13N3O2. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in cell growth, inflammation, and viral replication. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the viral protease, which is involved in viral replication.
Biochemical and Physiological Effects:
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been found to inhibit viral replication by interfering with the activity of viral enzymes and proteins.
実験室実験の利点と制限
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, and there is a significant amount of research available on its mechanism of action and biochemical and physiological effects. However, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has not yet been tested in clinical trials, so its therapeutic potential in humans is not yet known.
将来の方向性
There are several future directions for research on 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as an anti-viral agent. This could involve studying its effects on other viruses and exploring its potential as a treatment for viral infections. Additionally, further research could be conducted to better understand its mechanism of action and its effects on normal cells.
合成法
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of pyrrolidine with ethyl acetoacetate to produce 2-(1-pyrrolidinyl)acetoacetic acid ethyl ester. This compound is then reacted with phenyl isocyanate to produce 4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydropyrimidine-5-carbonitrile. The final step involves oxidation of the compound using potassium permanganate to produce 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone.
科学的研究の応用
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
6-oxo-4-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-10-12-13(11-6-2-1-3-7-11)17-15(18-14(12)20)19-8-4-5-9-19/h1-3,6-7H,4-5,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSKVQDOZGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)
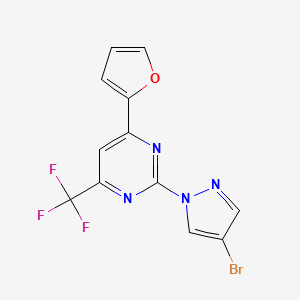
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
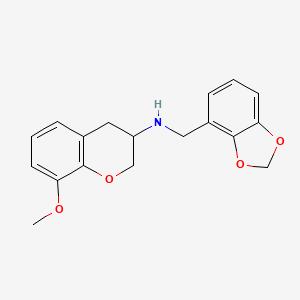
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
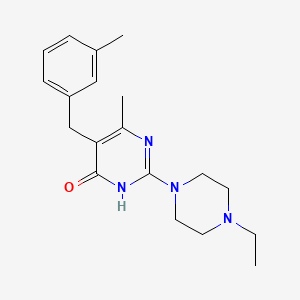
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
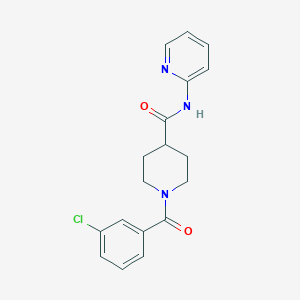
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)